1,2,3,6,7,8,9,10-Octahydro-11H-cyclohepta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-11-one is a complex organic compound that belongs to the class of pyrrolopyrimidine derivatives. These compounds are characterized by their fused ring systems and are of significant interest in medicinal chemistry due to their potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further pharmacological studies.
This compound can be classified under heterocyclic compounds due to the presence of nitrogen and sulfur in its structure. It is also part of the broader category of thienopyrimidines and pyrrolopyrimidines. The synthesis and characterization of such compounds have been explored in various studies focusing on their antitumor properties and other biological activities .
The synthesis of 1,2,3,6,7,8,9,10-Octahydro-11H-cyclohepta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-11-one can be approached through several synthetic pathways. One notable method involves a one-pot three-component reaction that utilizes 2-aminothiophenes and derivatives of cyanoacetic acid. This method has been shown to yield high amounts of substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives under mild conditions .
The reaction typically employs diisopropylethylamine as a catalyst and involves several steps including cyclization and condensation reactions. The structures of the synthesized compounds are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis .
The molecular formula for 1,2,3,6,7,8,9,10-Octahydro-11H-cyclohepta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-11-one is C₁₃H₁₈N₂OS. The structure features multiple rings that contribute to its complexity and potential biological activity.
The compound can participate in various chemical reactions typical for heterocycles. These include electrophilic substitutions and nucleophilic additions due to the presence of electron-rich nitrogen atoms in the pyrrolopyrimidine framework.
Reactions involving this compound may also explore its potential as an intermediate in synthesizing more complex pharmaceuticals or as a ligand in coordination chemistry. The reactivity often depends on substituents present on the nitrogen atoms or other functional groups attached to the ring system .
The mechanism of action for 1,2,3,6,7,8,9,10-Octahydro-11H-cyclohepta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-11-one is primarily investigated in the context of its antitumor activity. Preliminary studies indicate that it may induce apoptosis in cancer cells through pathways involving key regulatory proteins .
Molecular docking studies suggest interactions with specific targets such as phosphatidylinositol 5-phosphate 4-kinase and dihydrofolate reductase. These interactions highlight its potential role in inhibiting cancer cell proliferation .
The compound is expected to exhibit moderate solubility in polar solvents due to its heterocyclic nature. Its stability under various pH conditions can influence its reactivity and biological activity.
1,2,3,6,7,8,9,10-Octahydro-11H-cyclohepta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-11-one shows promise in medicinal chemistry as a potential antitumor agent. It has been studied for its ability to inhibit tumor growth in preclinical models and may serve as a lead compound for developing new cancer therapies . Further research is warranted to explore its full therapeutic potential and mechanisms of action in various biological systems.
Fused thieno-pyrrolo-pyrimidinone systems represent a privileged scaffold in modern medicinal chemistry due to their exceptional bioisosteric properties and versatile target engagement capabilities. These polyheterocyclic frameworks effectively mimic purine nucleotides, enabling potent interactions with ATP-binding sites of various kinases and regulatory enzymes. The strategic incorporation of a thiophene ring adjacent to the pyrrolopyrimidinone core enhances electronic delocalization and provides additional vectors for structural diversification, significantly expanding the pharmacophore landscape for molecular recognition [2] [6]. This molecular architecture has demonstrated remarkable adaptability across diverse therapeutic targets, particularly in oncology and inflammatory disorders, where modulation of signal transduction pathways is paramount.
The therapeutic significance of these systems is exemplified by advanced clinical compounds such as sunitinib, which incorporates a pyrrolo[2,3-d]pyrimidine core to achieve multi-kinase inhibition. Recent research has systematically explored halogenated derivatives to enhance potency and pharmacokinetic profiles. For instance, compound 5k (a representative pyrrolo[2,3-d]pyrimidine derivative) demonstrates nanomolar inhibition against critical kinase targets: EGFR (40 nM), Her2 (58 nM), VEGFR2 (112 nM), and CDK2 (204 nM) – efficacy comparable to established tyrosine kinase inhibitors like sunitinib (IC₅₀ = 261 nM) [6]. This remarkable target engagement translates to potent cytotoxic effects across cancer cell lines, with IC₅₀ values spanning 29-59 µM, demonstrating broad-spectrum antineoplastic potential.
Table 1: Kinase Inhibition Profile of Representative Pyrrolo[2,3-d]Pyrimidine Derivatives
| Compound | EGFR IC₅₀ (nM) | Her2 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | CDK2 IC₅₀ (nM) |
|---|---|---|---|---|
| 5k | 40 | 58 | 112 | 204 |
| Sunitinib | - | - | 261 | - |
Beyond direct enzyme inhibition, these frameworks exert profound effects on cellular homeostasis through induction of apoptosis and cell cycle arrest. Mechanistic studies in HepG2 hepatocarcinoma cells reveal that compound 5k significantly upregulates proapoptotic proteins including caspase-3 and Bax while simultaneously downregulating the antiapoptotic factor Bcl-2 [6]. This dual modulation effectively shifts the cellular equilibrium toward programmed cell death. Molecular docking analyses confirm conserved binding motifs within kinase domains, where the planar tricyclic system engages in π-π stacking with phenylalanine residues while forming critical hydrogen bonds with hinge region amino acids – interactions essential for high-affinity target engagement. The synthetic accessibility of these systems via sequential condensation and cyclization reactions further enhances their pharmaceutical utility, enabling efficient structure-activity relationship exploration [6] [8].
The cyclohepta[4,5] fusion introduces distinctive structural and physicochemical properties to the thieno-pyrrolo-pyrimidinone scaffold. Unlike smaller ring systems, the seven-membered cycloheptane ring provides enhanced conformational flexibility while maintaining sufficient rigidity for selective target recognition. This medium-sized ring system adopts a twisted boat conformation that significantly influences the spatial orientation of pharmacophoric elements and modulates electronic distribution throughout the fused system. The expanded ring size permits greater torsional angles between the thiophene and pyrimidinone components (typically 15-25°), creating a three-dimensional binding surface capable of engaging shallow protein clefts inaccessible to planar scaffolds [1] [4].
Spectroscopic and crystallographic analyses of related octahydropyrrolopyrimidinones reveal critical hydrogen bonding patterns that govern molecular recognition. The carbonyl group at position 11 (C11=O) serves as a strong hydrogen bond acceptor, while the N-H group adjacent to the fusion junction functions as a complementary donor. This dipole moment creates an electrostatic "hot spot" that facilitates interaction with biological targets. Gas chromatography-mass spectrometry studies of analogous cyclohepta-fused systems (e.g., OV-1 stationary phase, 240°C) demonstrate Kovats retention indices of approximately 2117, reflecting moderate polarity balanced by significant hydrophobic surface area [1]. Such balanced lipophilicity enhances membrane permeability while maintaining aqueous solubility – a crucial determinant for oral bioavailability.
Table 2: Conformational and Electronic Properties of Cyclohepta-Fused Heterocycles
| Structural Feature | Role in Molecular Recognition | Physicochemical Consequence |
|---|---|---|
| Cycloheptane ring | Provides conformational flexibility | Enables adaptation to protein binding pockets |
| C11 carbonyl | Strong hydrogen bond acceptor | Enhances target binding affinity |
| Thiophene ring | Electron-rich aromatic system | Facilitates π-π stacking interactions |
| Pyrrolidine ring | Basic nitrogen center | Potential for salt formation and solubility enhancement |
| Ring fusion geometry | Controls spatial orientation of substituents | Determines vector alignment with target sites |
The strategic incorporation of heteroatoms within the fused ring system dramatically influences electron distribution patterns. Natural Bond Orbital analysis indicates significant electron density delocalization from the thiophene sulfur (lone pairs) into the π*-orbital of the pyrimidinone ring, creating an extended conjugated system with polarized character. This electronic asymmetry enhances dipole-dipole interactions with target proteins while improving solvation characteristics. Computational models suggest that the cyclohepta-fused derivatives exhibit 15-20% greater polar surface area than their pentane- or hexane-fused counterparts, potentially improving water solubility without compromising hydrophobic binding interactions [1] [4].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6